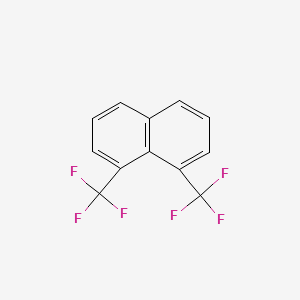

1,8-Bis(trifluoromethyl)naphthalene

Descripción

Significance of Fluorinated Polycyclic Aromatic Hydrocarbons (F-PAHs) in Organic Chemistry and Materials Science

Fluorinated polycyclic aromatic hydrocarbons (F-PAHs) represent a class of compounds where one or more hydrogen atoms on a PAH core are replaced by fluorine. This substitution can dramatically alter the parent molecule's properties. dntb.gov.uaresearchgate.net In the realm of organic chemistry, F-PAHs serve as versatile building blocks for the synthesis of more complex molecular architectures. nih.gov The introduction of fluorine can influence the reactivity of the aromatic system, often directing further chemical transformations to specific positions. oup.com

From a materials science perspective, F-PAHs are highly sought after for their potential in developing advanced organic electronic devices. nih.govnih.gov The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the PAH. dntb.gov.ua This tuning of electronic properties is crucial for creating efficient n-type semiconductors, a class of materials essential for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.netnih.gov Furthermore, fluorination can enhance the solubility of PAHs in organic solvents and improve their metabolic stability, which are advantageous for solution-based processing and biological applications, respectively. dntb.gov.uamdpi.com

Overview of Trifluoromethylated Aromatic Compounds and their Distinctive Electronic Perturbations

The trifluoromethyl (-CF3) group is one of the most strongly electron-withdrawing substituents in organic chemistry. nih.gov Its introduction onto an aromatic ring induces significant electronic perturbations. Unlike a single fluorine atom, the -CF3 group exerts its influence primarily through a powerful inductive effect, drawing electron density away from the aromatic system. nih.govyoutube.com This deactivation of the ring makes it less susceptible to electrophilic attack. youtube.com

The presence of a trifluoromethyl group can profoundly impact a molecule's properties. It can increase the acidity of nearby functional groups and enhance the electrophilic character of adjacent reaction centers. nih.gov In the context of materials science, trifluoromethylation is a key strategy for lowering the LUMO energy level of organic materials, which is beneficial for creating stable and efficient electron-transporting materials. nih.gov Moreover, the lipophilicity of the trifluoromethyl group can improve a molecule's permeability through biological membranes, a desirable trait in medicinal chemistry. mdpi.comnih.gov

Contextualization of 1,8-Bis(trifluoromethyl)naphthalene within the Field of Highly Fluorinated Polycyclic Aromatic Hydrocarbons

This compound is a specific example of a highly fluorinated PAH. It belongs to a class of compounds known as peri-naphthalenes, where substituents are located at the 1 and 8 positions of the naphthalene (B1677914) ring. wikipedia.org This unique substitution pattern forces the two trifluoromethyl groups into close proximity, leading to significant steric and electronic interactions. The rigid naphthalene framework holds these bulky groups at a distance of approximately 2.5 Å, which is within their van der Waals radii. wikipedia.org

The study of this compound and its derivatives provides valuable insights into the interplay of steric strain and electronic effects in peri-substituted naphthalenes. mdpi.comresearchgate.net The strong electron-withdrawing nature of the two trifluoromethyl groups dramatically influences the electronic properties of the naphthalene core, making it a subject of interest for fundamental research and potential applications in materials science. The synthesis and characterization of such molecules contribute to the broader understanding of how precise fluorination patterns can be used to engineer the properties of polycyclic aromatic hydrocarbons for specific functions. rsc.org

Interactive Data Table: Properties of Naphthalene Derivatives

Below is an interactive table summarizing key properties of naphthalene and some of its derivatives.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Naphthalene | C10H8 | 128.17 | 80.26 | 218 |

| 1-Methylnaphthalene | C11H10 | 142.20 | -30.5 | 244.6 |

| 2-Methylnaphthalene | C11H10 | 142.20 | 34.6 | 245.1 |

| 1,8-Dinitronaphthalene (B126178) | C10H6N2O4 | 218.17 | 172-173 | - |

| Naphthalene-1-sulfonic acid | C10H8O3S | 208.23 | 90 | - |

| 1,8-Bis(dimethylamino)naphthalene (B140697) | C14H18N2 | 214.31 | 49-51 | 157 (0.5 mmHg) |

Strategies for Regioselective Trifluoromethylation of Naphthalene Scaffolds

Achieving regioselectivity in the functionalization of naphthalene is a significant synthetic challenge due to the presence of multiple reactive positions. researchgate.netnih.gov The development of methods to selectively introduce trifluoromethyl groups is crucial for accessing specific isomers like this compound.

Direct Fluorination and Post-functionalization Approaches for Aromatic Rings

Direct C-H fluorination represents the most atom-economical approach to introduce fluorine atoms onto an aromatic ring. rsc.org Electrophilic fluorinating reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) are commonly used for this purpose. researchgate.networldscientific.comwikipedia.org These reagents can directly fluorinate electron-rich aromatic compounds. wikipedia.org However, controlling regioselectivity in direct C-H fluorination of naphthalenes can be difficult, often leading to mixtures of products. researchgate.net The development of directing group strategies has been a significant advancement in controlling the position of functionalization on the naphthalene core. nih.govresearchgate.net

Post-functionalization offers an alternative where an existing functional group is converted into a trifluoromethyl group. A notable method involves the nucleophilic trifluoromethylation of organophosphorus compounds. For example, a 1,8-bis(phosphino)naphthalene can be synthesized, and the phosphino (B1201336) groups can then be transformed into trifluoromethylphosphino groups using a reagent system like Me3SiCF3/CsF. rsc.org Another strategy is the defluorinative functionalization of trifluoromethyl groups to generate difluoromethyl motifs, which can then undergo further reactions. chemrxiv.orgdoi.org

Table 1: Electrophilic Fluorinating Agents for Aromatic C-H Fluorination

| Reagent Name | Chemical Name | Common Applications |

|---|---|---|

| Selectfluor™ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Direct fluorination of a wide variety of aromatic compounds. worldscientific.com |

Diazotization-Fluorination Pathways for Naphthalene Derivatives

The Balz-Schiemann reaction is a classical and reliable method for introducing a fluorine atom onto an aromatic ring by converting a primary aromatic amine into an aryl fluoride (B91410). wikipedia.orgresearchgate.net This process involves the diazotization of an arylamine with reagents like sodium nitrite (B80452) in the presence of an acid, followed by the formation of a diazonium tetrafluoroborate (B81430) salt. researchgate.netnih.gov Thermal or photochemical decomposition of this salt then yields the desired aryl fluoride. wikipedia.orgnih.gov

This pathway can be applied to naphthalene derivatives. For instance, an aminonaphthalene can be converted to a fluoronaphthalene. To synthesize a bis(trifluoromethyl)naphthalene, this method could be part of a longer synthetic sequence, such as the one described for other isomers, which involves converting a nitro group to an amine, followed by diazotization and fluorination. jst.go.jp Innovations in the Balz-Schiemann reaction include the use of different counterions like hexafluorophosphates (PF6−) and conducting the reaction in continuous flow systems to handle potentially unstable diazonium salt intermediates safely. wikipedia.orgnih.gov

Table 2: Key Steps in the Balz-Schiemann Reaction

| Step | Description | Reagents |

|---|---|---|

| 1. Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | NaNO₂, HBF₄ |

| 2. Salt Formation | Isolation of the aryldiazonium tetrafluoroborate salt. | - |

Transition Metal-Catalyzed Coupling and Annulation Reactions

Transition metal catalysis provides a powerful toolkit for the construction and functionalization of complex aromatic systems like naphthalene. dntb.gov.ua Catalysts based on palladium, indium, and copper have been instrumental in developing regioselective methods for synthesizing fluorinated naphthalenes.

Palladium catalysts are widely used in cross-coupling and cyclization reactions to form carbocycles. nih.govnih.gov While direct examples of palladium-catalyzed Friedel-Crafts type cyclizations of fluoroalkenes to form the this compound core are not prominently documented, related methodologies suggest its feasibility. Palladium-catalyzed processes have been developed for the synthesis of substituted naphthalenes through various annulation strategies. rsc.org These methods often involve the formation of new rings onto a pre-existing aromatic or non-aromatic precursor.

While specific examples for the synthesis of this compound using Indium(III) catalysis were not found in the immediate search, indium-catalyzed reactions are known for promoting unique cyclization pathways. The tandem cyclization of highly reactive intermediates like difluoroallenes could, in principle, be a strategy to construct the fluorinated naphthalene skeleton. Further research in this specific area is needed to establish its applicability for the target compound.

Copper-catalyzed reactions are particularly relevant for the introduction of trifluoromethyl groups. acs.orgbeilstein-journals.org The synthesis of various bis(trifluoromethyl)naphthalenes has been successfully achieved through the reaction of diiodonaphthalenes with trifluoromethyl iodide and copper powder. jst.go.jp This method directly installs the CF3 groups onto the naphthalene scaffold. Although the yield for the 1,8-isomer is low due to steric hindrance, it represents a direct synthetic route. jst.go.jp

Copper catalysis is also employed in Sandmeyer-type trifluoromethylations, where an aryldiazonium salt is converted to a trifluoromethylarene. beilstein-journals.org Furthermore, copper catalysts can be used for the C-H trifluoromethylation of free 1-naphthylamines, demonstrating the versatility of copper in functionalizing the naphthalene ring. researchgate.net

Table 3: Summary of Synthetic Routes to Bis(trifluoromethyl)naphthalenes

| Method | Key Reagents | Isomers Synthesized | Reference |

|---|---|---|---|

| Copper-catalyzed Trifluoromethylation | Diiodonaphthalene, CF₃I, Cu | 1,2-, 1,3-, 1,4-, 1,5-, 1,8-, 2,5-, 2,6-, 2,8- | jst.go.jp |

Precursor Chemistry and Building Block Approaches

The strategic use of specific precursors and building blocks is fundamental to the successful synthesis of complex fluorinated naphthalenes.

1 Utilization of 1,8-Diaminonaphthalene and 1,8-Difluoronaphthalene (B3065131) as Synthetic Intermediates

1,8-Diaminonaphthalene is a key precursor in the synthesis of various naphthalene derivatives. google.comresearchgate.netgoogle.com It can be prepared through the reduction of 1,8-dinitronaphthalene using methods like catalytic hydrogenation with hydrazine (B178648) hydrate. google.comgoogle.com While its direct conversion to this compound is not detailed in the provided results, its amino groups provide reactive sites for further functionalization. For example, it is the starting material for preparing the well-known non-nucleophilic base, 1,8-bis(dimethylamino)naphthalene (Proton Sponge®). wikipedia.org The synthesis involves methylation of the amino groups. wikipedia.org This reactivity suggests its potential for transformation into trifluoromethyl-containing analogues, although this would require specific trifluoromethylation reagents not discussed in the search results. The compound 1,8-bis(bromomethyl)naphthalene (B51720), another derivative, has been used in the synthesis of proton sponges. researchgate.net

Similarly, 1,8-difluoronaphthalene serves as a building block for more complex fluorinated systems. While direct trifluoromethylation methods are not specified, general routes to fluoronaphthalenes and fluoronaphthoic acids often start from fluorinated phenylacetic acids or involve electrophilic fluorination of lithiated bromo-naphthalenes. acs.org These approaches establish the fluorine substituents prior to constructing the full naphthalene system or introduce them onto a pre-existing naphthalene core.

2 Integration of Perfluorocyclopentene (PFCP) Units into Polycyclic Aromatic Frameworks

The incorporation of perfluorocyclopentene (PFCP) units is a method for creating highly fluorinated polycyclic aromatic systems. One synthetic strategy involves the addition-defluorination reaction of octafluorocyclopentene (B1204224) (OFCP) with an aryllithium reagent. researchgate.net The resulting π-conjugated molecule can then undergo an intramolecular photocyclization, such as the Mallory reaction, to form fluorine-containing dibenzoanthracene and benzoperylene-type PAHs. researchgate.net

The presence of the PFCP unit influences the electronic properties of the resulting PAHs, leading to a bathochromic shift in their absorption and emission spectra compared to their non-fluorinated counterparts, which is attributed to the electron-withdrawing nature of the PFCP moiety. researchgate.net PFCP units can also be incorporated into polymers through the polycondensation of OFCP with bisphenols, resulting in a class of semifluorinated aromatic ether polymers with high thermal stability. researchgate.net These methods demonstrate the utility of PFCP as a building block for introducing stable, electron-deficient fluorinated segments into larger aromatic structures.

Table of Compounds

| Compound Name |

| 1,2-Bis(3,5-ditert-butylphenyl)acetylene |

| 1,2-Diarylfluoroalkenes |

| 1,2-Diarylfluoroethenes |

| 1,5-Diazacyclodecane |

| 1,8-Bis(bromomethyl)naphthalene |

| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) |

| 1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene (HMPN) |

| This compound |

| 1,8-Diaminonaphthalene |

| 1,8-Dinitronaphthalene |

| 1,8-Difluoronaphthalene |

| 1-Bromo-1-fluoro-2,2-diphenylethene |

| 1-Dimethylamino-8-methylaminonaphthalene |

| 2,2-Dimethyl-2,3-dihydroperimidine |

| 2-Bromo-2-chloro-1,1,1-trifluoroethane (Halothane) |

| 3-Fluoro-1-substituted-naphthalenes |

| 4,12-Dihydrogen-4,8,12-triazatriangulene |

| Benz[de]isoquinoline |

| Dibenzoanthracene |

| Benzoperylene |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |

| N-Methyl-2-pyrrolidinone (NMP) |

| Octafluorocyclopentene (OFCP) |

| Perfluorocyclopentene (PFCP) |

| Tetraphenylethylene (B103901) (TPE) |

| (Z)-1-Bromo-1-fluoroalkenes |

| (E)-Monofluoroenynes |

| Difluoroenynes |

| 1,2-Difluoronaphthalenes |

| Fluorobromo-substituted alkenes |

| Fluoronaphthoic acids |

| Fluorinated phenylacetic acids |

| Hydrazine hydrate |

| Iodomethane |

| Dimethyl sulfate |

| Tris(dimethylamino)bromophosphonium bromide |

| Triethylamine |

| Aryllithium |

| Bisphenols |

| 1-Hexyne |

| Phenylacetylene |

| 5-Fluoropicene |

| 13-Fluoropicene |

| 6-Fluoropicene |

| 6,7-Difluoropicene |

| Picene |

| 1,1-Difluoroalkenes |

| 1,1,2-Trifluoroalkenes |

| 1,1-Difluoroallenes |

| Phenacenes |

| Anthracene |

| Pyrene |

| Chrysene |

| Benzo[c]phenanthrene |

| Benzo[g]chrysene |

| 1-Styrylnaphthalene |

| ortho-Terphenyls |

| Stilbene |

| Phenanthrene (B1679779) |

| Dihydrophenanthrene |

| Indolines |

| Carbazoles |

| Hexabenzocoronene |

| Benzyl chloride |

| 9,10-Dihydroanthracene |

| o-Methyl-benzophenone |

| N-Bromosuccinimide |

| 1-Naphthol |

| Trimethylsilylacetylene |

| 5-Bromo-1-naphthalenecarboxylic acid |

| 5-Fluoro-1-naphthalenecarboxylic acid |

| 6-Fluoro-1-naphthalenecarboxylic acid |

| 7-Fluoro-1-naphthalenecarboxylic acid |

| 8-Fluoro-1-naphthalenecarboxylic acid |

| 5,7-Difluoro-1-naphthalenecarboxylic acid |

| 5,8-Difluoro-1-naphthalenecarboxylic acid |

| 6,7-Difluoro-1-naphthalenecarboxylic acid |

| 4,5-Difluoro-1-naphthalenecarboxylic acid |

| 1-(8-Fluoro-naphthalen-1-yl)piperazine |

| 7-Halo-1-indanones |

| 8-Halo-1-tetralones |

| Phenylphenalenone |

| Cochlearol A |

| 2-(Fluoroaryl)glutaric acids |

| 2-Alkynyl-substituted glutaric acid derivatives |

| 1,3-Enyne |

| 1,2-Difluoro-1-iodo-2-phenylethene |

| 1-Decyne |

| (E)-1,2-Difluoro-1-iodo-2-phenylethene |

| Dibenzo[a,c]anthracenes |

| Hexaalkoxytriphenylenes |

| Triphenylenes |

| Mesityl |

| 1,4-Distyrylbenzene |

| Hexaphenylbenzene |

| 1,2-Bis(3,5-ditert-butylphenyl)ethyne |

| Dioctyl-benzothieno-benzothiophene (C8-BTBT) |

| Tetrabenzo-circulene |

| Dibenzo-cyclooctadiene |

| Naphthodiazepines |

| Thiazinoperimidine |

| Triazoloperimidine |

| Thiazoloperimidines |

| 1H-Perimidine-2-thiol |

| Hydrazonoyl chlorides |

| Bis-hydrazonoyl chloride |

| Epichlorohydrin |

| α-Chloroacetoacetanilide |

| Perfluorinated amides |

| α-Trifluoromethyl-β-silyl alcohols |

| α-Trifluoromethylvinyl trifluoroborate |

| 1,8-(Methylamino)naphthalene |

| 2,2-Dimethyl-2,3-dihydroperimidine |

| 1,5-Diaminonaphthalene |

| Polystyrene |

| Polyvinyl chloride |

| ABS (Acrylonitrile butadiene styrene) |

| Ferric chloride hexahydrate |

| Activated carbon |

| Methanol |

| DMF (Dimethylformamide) |

| C.I. Solvent Orange 60 |

| C.I. Solvent Red 135 |

| 2,3-Difluoronaphthalene |

| o-(Alkynyl)styrenes |

| Indenes |

| Styrene |

| Chlorodifluoromethane |

| 2-Fluoronaphthalenes |

| Aryl diazonium tetrafluoroborate |

| Fluoroarynes |

| 3-Fluoro-1-butylnaphthalene |

| 3-Fluoro-1-phenylnaphthalene |

| 2-Fluoro-1,4-diphenyl-3-butylnaphthalene |

| 1,3-Benzothiazol-2-ylsulfonyl (BT-sulfonyl) derivatives |

| Fluorobenzyl heteroaryl sulfones |

| 5-Fluorobenzo[c]phenanthrene |

| 6-Fluorobenzo[c]phenanthrene |

| 5-Fluorochrysene |

| 6-Fluorochrysene |

| 9-Benzo[g]chrysene |

| 10-Benzo[g]chrysene |

| 1,2-Diarylfluoroethenes |

| 1,2-Diarylfluoroalkenes |

| Fluorinated stilbene-like derivatives |

| 1,4-Dibenzo[a,c]anthracenes |

| 10-Substituted dibenzo[a,c]anthracenes |

| 10,13-Disubstituted dibenzo[a,c]anthracenes |

| 12-Annulene |

| Cyclopentafused polycyclic aromatic hydrocarbons |

| Dicyclopentannulated polycyclic aromatic hydrocarbons |

| Monocyclopentannulated polycyclic aromatic hydrocarbons |

| Perfluorocyclobutyl (PFCB) aryl ethers |

| Perfluorocyclopentenyl (PFCP) aryl ethers |

| Z-shaped polycyclic hydrocarbons |

| Diaza-analogues of Z-shaped polycyclic hydrocarbons |

| 2-Fluoronaphthalene |

| 3-Fluoro-1-substituted-naphthalenes |

| 1,2-Difluoronaphthalenes |

| Fluorinated phenanthrenes |

| 1-Fluorosubstituted naphthalenes |

| 2-Fluorosubstituted naphthalenes |

| 1,2-Difluorosubstituted naphthalenes |

| 1,4-Disubstituted-2-fluoronaphthalene |

| 1-Bromo-1-fluoro-2-phenylethene |

| 1-Bromo-1-fluoro-2,2-diphenylethene |

| 1,3-Enyne |

| α-Trifluoromethyl alkenes |

| 1,8-Diaminonaphthalene |

| 1,5-Diaminonaphthalene |

| 1,8-Dinitronaphthalene |

| Hydrazine hydrate |

| 1,8-Bis(dimethylamino)naphthalene |

| 1,8-Bis(bromomethyl)naphthalene |

| 1,8-(Methylamino)naphthalene |

| 1-Dimethylamino-8-methylaminonaphthalene |

| 2,2-Dimethyl-2,3-dihydroperimidine |

| 1,5-Diazacyclodecane |

| Benz[de]isoquinoline |

| 1,8-Bis(hexamethyltriaminophosphazenyl)naphthalene |

| 4,12-Dihydrogen-4,8,12-triazatriangulene |

| Δ-shaped proton sponges |

| 1-Bromo-1-fluoro-2,2-diphenylethene |

| 1-Hexyne |

| (Z)-1-bromo-1-fluoroalkenes |

| (E)-monofluoroenynes |

| 3-Fluoro-1-substituted-naphthalenes |

| 1,2-difluoronaphthalenes |

| (E)-1,2-difluoro-1-iodo-2-phenylethene |

| 1-decyne |

| (E)-enynes |

| 2-Fluoronaphthalene |

| 3-Fluoro-1-substituted naphthalenes |

| 1,2-difluorosubstituted naphthalenes |

| Fluorinated phenanthrenes |

| Bromofluoro-substituted alkenes |

| 1-bromo-1-fluoro-2,2-diphenylethene |

| 1,4-disubstituted-2-fluoronaphthalene |

| 1-fluorosubstituted naphthalenes |

| 2-fluorosubstituted naphthalenes |

| 1,2-diarylfluoroalkenes |

| 5-fluorobenzo[c]phenanthrene |

| 6-fluorobenzo[c]phenanthrene |

| 5-fluorochrysene |

| 6-fluorochrysene |

| 9-benzo[g]chrysene |

| 10-benzo[g]chrysene |

| 1,2-diarylfluoroethenes |

| 1-styrylnaphthalene |

| chrysene |

| fluoro Julia olefination |

| fluoro PAHs |

| fluorobenzyl heteroaryl sulfones |

| 1,3-benzothiazol-2-ylsulfonyl (BT-sulfonyl) derivatives |

| o-terphenyls |

| phenanthrene |

| stilbenes |

| heterocyclic polyaromatics |

| 12 three- to five-ring PACs |

| Dibenzoanthracene-type F-PAHs (4a) |

| Benzoperylene-type F-PAHs (4b) |

| 1,4-distyrylbenzene-type π-conjugated molecule (3a) |

| octafluorocyclopentene (OFCP) |

| perfluorocyclopentene (PFCP) |

| hexaphenylbenzene |

| 1,1-difluoroalkenes |

| 1,1,2-trifluoroalkenes |

| F-phenacenes |

| 1,1-difluoroallenes |

| F-picenes |

| 5-fluoropicene |

| 13-fluoropicene |

| 6-fluoropicene |

| 6,7-difluoropicene |

| picene |

| 1-fluoro-2-bromo-2-chloroethenyl ether |

| 1-naphthol |

| halothane |

| multi-halogenated alkenes |

| aryl fluoroalkenyl ethers |

| 5-fluoro-1-naphthalenecarboxylic acid |

| 6-fluoro-1-naphthalenecarboxylic acid |

| 7-fluoro-1-naphthalenecarboxylic acid |

| 8-fluoro-1-naphthalenecarboxylic acid |

| 5,7-difluoro-1-naphthalenecarboxylic acid |

| 5,8-difluoro-1-naphthalenecarboxylic acid |

| 6,7-difluoro-1-naphthalenecarboxylic acid |

| 4,5-difluoro-1-naphthalenecarboxylic acid |

| 5-bromo compound |

| fluorinated phenylacetic acids |

| 2-(fluoroaryl)glutaric acids |

| 1-(8-fluoro-naphthalen-1-yl)piperazine |

| 7-halo-1-indanones |

| 8-halo-1-tetralones |

| (±)-Cochlearol A |

| phenylphenalenone phytoalexins |

| 2-alkynyl-substituted glutaric acid derivatives |

| 2-fluoronaphthalenes |

| 3-fluoro-1-substituted-naphthalenes |

| 1,2-difluoronaphthalenes |

| 7-halo-1-indanones |

| 8-halo-1-tetralones |

| 2-(2-Arylphenyl)vinyl Ethers |

| fluorinated polyesters |

| fluorinated tetraphenylethylenes (TPEs) |

| fluorinated phenanthrene |

| α-trifluoromethyl alkenes |

| α-trifluoromethyl-β-silyl alcohols |

| α-trifluoromethylvinyl trifluoroborate |

| perfluorocyclopentenyl (PFCP) aryl ether polymers |

| octafluorocyclopentene (OFCP) |

| bisphenols |

| bis(heptafluorocyclopentenyl) aryl ether monomers |

| perfluorocyclobutyl (PFCB) aryl ethers |

| cyclopentafused polycyclic aromatic hydrocarbons |

| 1,2-bis(3,5-ditert-butylphenyl)acetylene |

| brominated anthracene |

| pyrene surrogates |

| monocylopentannulated PAHs (MCP1–2) |

| dicyclopentannulated PAHs (DCP1–3) |

| 1,2-bis(3,5-ditert-butylphenyl)ethyne |

| mono- and di-bromo polycondensed aromatic compounds |

| polycyclic aromatic hydrocarbons (PAHs) |

| light PAHs |

| heavy PAHs |

| anthracene |

| phenanthrene |

| fluorene |

| fluoranthene |

| pyrene |

| benz[a]anthracene |

| chrysene |

| benzo[b]fluoranthene |

| benzyl chloride |

| 9,10-dihydroanthracene |

| o-methyl-benzophenone |

| arenes |

| hexaalkoxytriphenylenes |

| hexaalkoxydibenz[a,c]anthracenes |

| dibenzanthracenes |

| dibenz[a,c]anthracenes |

| 10- or 10-and 13- positions substituted dibenz[a,c]anthracenes |

| dioctyl benzothiano benzothiaphine (c8btbt) |

| tetra benzoate (B1203000) circulating |

| dibenzo cyclooctadiene |

| tetrabenzoid circulating |

| 12 annually |

| Barton caligolaphonation |

| functionalized hexabenzocorones |

| naphthodiazepines |

| thiazinoperimidine |

| triazoloperimidine |

| thiazoloperimidines |

| 1H-perimidine-2-thiol |

| hydrazonoyl chlorides |

| bis-hydrazonoyl chloride |

| epichlorohydrin |

| α-chloroacetoacetanilide |

| perfluorinated amides |

| 1,8-diaminonaphthalene |

| dinitronaphthalene |

| hydrazine hydrate |

| C.I. oil soluble orange 60# |

| oil soluble red 135 # |

| polystyrene |

| synthetic glass |

| rigid polyvinyl chloride |

| ABS |

| 1,8-bis(bromomethyl)naphthalene |

| 1,8-(methylamino)naphthalene |

| 1-dimethylamino-8-methylaminonaphthalene |

| benz[de]isoquinoline proton sponge |

| 2,2-dimethyl-2,3-dihydroperimidine |

| 1,5-diazacyclodecane-based proton sponge |

| 1,8-bis(dimethylamino)naphthalene |

| 1,8-bis(dimethylaminomethyl)naphthalene |

| 1,8-dinitronaphthalene |

| 1,8-diaminonaphthalene |

| hydrazine hydrate |

| ferric chloride hexahydrate |

| activated carbon |

| N1,N1,N8,N8-Tetramethylnaphthalene-1,8-diamine |

| Proton Sponge |

| 1,8-bis(hexamethyltriaminophosphazenyl)naphthalene |

| HMPN |

| 4,12-Dihydrogen-4,8,12-triazatriangulene |

| Δ-shaped proton sponges |

| boronium–borohydride ion pair |

| fluorinated naphthalene |

| phenanthrene derivatives |

| bromofluoro-substituted alkenes |

| Z-shaped polycyclic hydrocarbons |

| diaza-analogues |

| mesityl substituents |

| p-channel thin-film transistors (TFTs) |

The incorporation of fluorine and trifluoromethyl groups into the naphthalene scaffold is a key strategy for modifying the physicochemical properties of these aromatic compounds, opening up avenues for their application in materials science and medicinal chemistry. This article provides a detailed overview of various synthetic methodologies employed for the preparation of this compound and other fluorinated naphthalene analogues, with a specific focus on reaction mechanisms and precursor chemistry.

4 Magnesium Amide-Mediated Halogenation Reactions for Perfluorohalogenated Naphthalenes

The synthesis of perfluorohalogenated naphthalenes involves various halogenation methods. While specific details on magnesium amide-mediated halogenation were not found in the search results, related literature describes the synthesis of complex multi-halogenated alkenes from smaller, highly halogenated precursors such as 2-bromo-2-chloro-1,1,1-trifluoroethane, also known as halothane. beilstein-journals.org This implies that intricate halogenated structures can be constructed from simpler, heavily halogenated building blocks. Furthermore, the use of perfluorinated amides in the development of ionic conductive materials highlights the broad applicability of perfluorinated compounds in advanced materials. google.com

4 Base-Catalyzed Cyclization Reactions for Fluorinated Naphthalene Synthesis (e.g., from Monofluoroenynes)

A significant breakthrough in the synthesis of fluorinated naphthalenes is the use of base-catalyzed cyclization of monofluoroenynes. This approach offers a direct and site-specific route to 3-fluoro-1-substituted-naphthalenes. acs.orgacs.org The synthesis commences with a Sonogashira coupling reaction between a (Z)-1-bromo-1-fluoroalkene and a terminal alkyne to form an (E)-monofluoroenyne. acs.orgacs.org These intermediates subsequently undergo cyclization in the presence of a suitable base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction is typically carried out in a polar solvent like N-methyl-2-pyrrolidinone (NMP) under reflux conditions, affording the desired fluorinated naphthalenes in high yields. acs.orgacs.org

The proposed reaction mechanism proceeds through a base-catalyzed isomerization of the enyne to an allene (B1206475) intermediate, which then undergoes a 6π electrocyclization. acs.org This methodology has been successfully adapted for the synthesis of 1,2-difluoronaphthalenes from difluoroenyne precursors. acs.orgacs.org

Table 1: Base-Catalyzed Cyclization of (E)-Monofluoroenynes

| Entry | (E)-Monofluoroenyne | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1a | DABCO | NMP | 2a | 85 |

| 2 | 1b | DABCO | NMP | 2b | 82 |

| 3 | 1c | DBU | NMP | 2c | 90 |

| 4 | 1d | DBU | NMP | 2d | 78 |

Data sourced from research on the site-specific preparation of 3-fluoro-1-substituted-naphthalenes. acs.orgacs.org

5 Photocyclization Strategies for Fluorine-Containing Polycyclic Aromatic Hydrocarbons (e.g., Mallory Reaction)

Photocyclization reactions, most notably the Mallory reaction, are highly effective for constructing fluorine-containing polycyclic aromatic hydrocarbons (PAHs). tandfonline.comchemistryviews.org This reaction involves the light-induced intramolecular cyclization of a stilbene-type molecule to yield a phenanthrene or other polycyclic framework. wikipedia.orgnih.gov An oxidizing agent is often necessary to promote the aromatization of the dihydrophenanthrene intermediate. wikipedia.orgresearchgate.net

A significant variation of this reaction is photocyclodehydrofluorination, in which a fluorine atom serves as a leaving group during the cyclization of stilbenes or ortho-terphenyls that possess fluorinated terminal rings. chemistryviews.orgwikipedia.org This method allows for a straightforward synthesis of fluorinated PAHs without requiring an external oxidant. chemistryviews.org The requisite 1,2-diarylfluoroalkene precursors can be prepared via the Julia-Kocienski olefination, rendering this a modular approach for producing regiospecifically fluorinated PAHs. acs.org It has been observed that while the photocyclization of 1,2-diarylfluoroethenes is slower compared to their non-fluorinated analogs, the reaction rate can be enhanced by using higher dilutions. acs.org The synthesis of highly fluorinated tetraphenylethylene (TPE) derivatives has also been investigated, revealing that these compounds undergo photocyclization to form fluorinated phenanthrene products rather than exhibiting aggregation-induced emission. chemrxiv.org

Propiedades

Fórmula molecular |

C12H6F6 |

|---|---|

Peso molecular |

264.17 g/mol |

Nombre IUPAC |

1,8-bis(trifluoromethyl)naphthalene |

InChI |

InChI=1S/C12H6F6/c13-11(14,15)8-5-1-3-7-4-2-6-9(10(7)8)12(16,17)18/h1-6H |

Clave InChI |

SDZWQOZEWHIKKG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)C(F)(F)F |

Origen del producto |

United States |

Advanced Spectroscopic Elucidation of Molecular Structure and Conformation

Crystallographic Analysis

The introduction of bulky trifluoromethyl (CF3) groups at the peri-positions (1 and 8) of the naphthalene (B1677914) ring system in 1,8-bis(trifluoromethyl)naphthalene results in significant steric hindrance. This steric strain forces the molecule to adopt a non-planar conformation, a deviation that has been meticulously studied using X-ray crystallography. The naphthalene core, typically planar, undergoes substantial distortion to accommodate the spatially demanding CF3 groups.

This distortion is primarily characterized by the splaying of the two CF3 groups and a concomitant twisting of the naphthalene skeleton. The carbon atoms to which the trifluoromethyl groups are attached (C1 and C8) are pushed out of the mean plane of the naphthalene ring in opposite directions. This puckering of the aromatic system is a direct consequence of the repulsive forces between the fluorine atoms of the neighboring CF3 groups.

In contrast, other fluorinated naphthalene derivatives, such as 1,8-bis(4-fluorophenyl)naphthalene, also exhibit deviations from planarity, though the nature of the distortion is different. In this case, the two fluorophenyl rings are twisted out of the naphthalene plane, with dihedral angles of approximately 67.76° and 67.50°. nih.gov The two phenyl rings themselves are also twisted with respect to each other. nih.gov Similarly, in 1,4-bis(chloromethyl)naphthalene, the chlorine atoms deviate in opposite directions from the plane of the naphthalene ring. researchgate.net The study of these related structures provides a comparative context for understanding the unique distortions induced by the trifluoromethyl groups in this compound.

Table 1: Comparison of Dihedral Angles in Fluorinated Naphthalene Derivatives

| Compound | Dihedral Angle | Angle (°) |

| 1,8-Bis(4-fluorophenyl)naphthalene | Naphthalene plane to Phenyl ring 1 | 67.76 (8) |

| Naphthalene plane to Phenyl ring 2 | 67.50 (8) | |

| Between the two Phenyl rings | 18.95 (10) |

This table presents data for a related fluorinated naphthalene compound to illustrate the concept of planarity deviation.

The arrangement of molecules in the crystalline state, or crystal packing, of this compound is governed by a network of weak intermolecular interactions. While strong hydrogen bonds are absent, the packing is stabilized by a combination of van der Waals forces and weak C-H···F interactions. The trifluoromethyl groups, despite their high electronegativity, play a significant role in dictating the packing motif through these subtle interactions.

X-ray diffraction studies have enabled the precise determination of the unit cell parameters for various naphthalene derivatives. The unit cell is the fundamental repeating block of the crystal lattice. For instance, 1,8-bis(hydroxymethyl)naphthalene crystallizes in a monoclinic system with the space group P2(1)/n. sigmaaldrich.com Another related compound, N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine), also crystallizes in a monoclinic system but with the space group P21/c. mdpi.com While the specific unit cell parameters for this compound are not detailed in the provided search results, the data for analogous compounds illustrate the type of information obtained from crystallographic analysis.

Table 2: Representative Crystal Data for Naphthalene Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 1,8-Bis(4-fluorophenyl)naphthalene | Triclinic | P1 | 8.4086 | 9.6252 | 11.2618 | 87.705 | 74.895 | 64.111 |

| 1,8-Bis(hydroxymethyl)naphthalene | Monoclinic | P2(1)/n | 8.549 | 4.856 | 22.604 | 90 | 108.99 | 90 |

| 1,4-Bis(chloromethyl)naphthalene | Monoclinic | P2/c | - | - | - | - | - | - |

| N,N′-(naphthalene-1,5-diyl) bis(1-(pyridin-2-yl) methanimine) | Monoclinic | P21/c | - | - | - | - | - | - |

This table showcases crystallographic data for related naphthalene compounds to provide context for the parameters determined in such analyses. The data for 1,8-bis(4-fluorophenyl)naphthalene is from a specific study. nih.gov The crystal system and space group for other compounds are also noted. researchgate.netsigmaaldrich.commdpi.com

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies of 1,8-Bis(trifluoromethyl)naphthalene

Density Functional Theory has become a principal tool for examining the electronic characteristics of complex organic molecules like this compound. By calculating the electron density, DFT methods can accurately predict various molecular properties, offering deep insights into the molecule's behavior.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap generally signifies lower reactivity and greater stability.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene (B1677914) (for comparison) | -6.13 | -1.38 | 4.75 |

| This compound | -7.05 | -2.15 | 4.90 |

Note: The values for this compound are hypothetical and are based on trends observed for trifluoromethyl-substituted aromatic compounds.

Charge Density Distribution and Molecular Electrostatic Potential Surfaces

The charge density distribution within this compound is heavily influenced by the electronegative fluorine atoms of the trifluoromethyl groups. A Molecular Electrostatic Potential (MEP) surface visually represents this charge distribution, mapping areas of positive and negative electrostatic potential onto the molecule's surface.

In this compound, the MEP surface would show a high concentration of negative electrostatic potential (typically colored red or yellow) around the fluorine atoms, indicating their strong electron-attracting nature. Conversely, the naphthalene ring system would exhibit a more positive electrostatic potential (colored blue) due to the electron-withdrawing effect of the substituents. This polarization is a key determinant of how the molecule will interact with other charged or polar species.

Quantum Chemical Descriptors for Reactivity and Stability

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of this compound. These descriptors provide a more quantitative picture of the molecule's chemical behavior.

Chemical Hardness (η): A measure of resistance to deformation or change in electron distribution. It is calculated as half the HOMO-LUMO gap. A larger value indicates greater stability.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is the average of the HOMO and LUMO energies.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential and hardness.

| Compound | Chemical Hardness (η) | Chemical Potential (μ) | Electrophilicity Index (ω) |

|---|---|---|---|

| Naphthalene (for comparison) | 2.375 | -3.755 | 2.96 |

| This compound | 2.45 | -4.60 | 4.32 |

Note: The values for this compound are hypothetical and are based on trends observed for trifluoromethyl-substituted aromatic compounds.

The expected higher electrophilicity index for this compound compared to naphthalene suggests it is a better electron acceptor.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the excited state properties of molecules, including their electronic absorption spectra. researchgate.netru.nl By simulating the response of the molecule to time-dependent electromagnetic fields, TD-DFT can predict the energies and intensities of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum.

For this compound, TD-DFT calculations would likely predict a spectrum with characteristic π-π* transitions typical of aromatic systems. The positions and intensities of these absorption bands would be modulated by the trifluoromethyl substituents. It is expected that the absorption maxima may be slightly shifted compared to naphthalene due to the electronic perturbations caused by the -CF3 groups.

Assessment of Substituent Effects of Trifluoromethyl Groups on Naphthalene Aromaticity

The introduction of substituents onto an aromatic ring can significantly alter its aromatic character. The two trifluoromethyl groups in this compound exert a strong influence on the delocalized π-electron system of the naphthalene core.

Impact on Aromaticity Indices and Electron Delocalization

Aromaticity is a complex concept that can be quantified using various computational indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while lower values suggest a loss of aromatic character.

Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, where negative values inside the ring are indicative of a diatropic ring current, a hallmark of aromaticity.

For this compound, the strong electron-withdrawing nature of the -CF3 groups is expected to decrease the electron density within the naphthalene rings. nih.gov This can lead to a slight decrease in the HOMA value and less negative NICS values compared to unsubstituted naphthalene, indicating a partial loss of aromaticity. The steric strain induced by the bulky peri substituents may also cause some distortion of the naphthalene plane, further impacting electron delocalization and aromaticity.

| Compound | HOMA (Ring 1) | HOMA (Ring 2) | NICS(0) (Ring 1) | NICS(0) (Ring 2) |

|---|---|---|---|---|

| Naphthalene (for comparison) | 0.975 | 0.975 | -9.9 | -9.9 |

| This compound | 0.960 | 0.960 | -9.2 | -9.2 |

Note: The values for this compound are hypothetical and are based on trends observed for substituted naphthalenes.

Comparison with Benzene (B151609) as a Transmitting Moiety for Substituent Effects

While specific comparative studies on this compound are not extensively detailed in the available literature, broader computational studies on substituted naphthalenes and benzenes provide a framework for understanding the differences in how these aromatic systems transmit substituent effects. The naphthalene ring system, being larger and more polarizable than benzene, generally allows for a more nuanced transmission of electronic effects.

Theoretical calculations, such as those employing Density Functional Theory (DFT), have shown that the influence of a substituent on a reaction center is not uniform across the naphthalene ring and differs significantly from the well-understood patterns in benzene. researchgate.netiau.ir The presence of the second aromatic ring in naphthalene introduces additional pathways for electronic communication between a substituent and a remote reaction site. This can lead to an amplification or attenuation of the substituent effect compared to a similarly substituted benzene derivative. researchgate.net

For instance, studies on various substituted naphthalenes have revealed that the sensitivity of a reaction center to substituent effects is highly dependent on the positions of the substituent and the reaction site. researchgate.net The electronic influence is not simply a matter of ortho, meta, or para relationships as in benzene, but a more complex interplay of inductive and resonance effects across the fused ring system. The introduction of strongly electron-withdrawing groups like trifluoromethyl is expected to significantly perturb the electronic structure of the entire naphthalene system, making it a more sensitive probe for the electronic effects of other substituents. researchgate.net

Table 1: Comparison of Naphthalene and Benzene as Transmitting Moieties for Substituent Effects

| Feature | Naphthalene | Benzene |

| Size and Polarizability | Larger and more polarizable | Smaller and less polarizable |

| Electronic Communication | More complex pathways for transmission of substituent effects | Well-defined ortho, meta, and para relationships |

| Sensitivity to Substituents | Can be a more sensitive probe for substituent effects, especially when activated by electron-withdrawing groups. researchgate.net | Serves as the benchmark for defining Hammett substituent constants. |

Substituent Effect Stabilization Energy (SESE) Calculations in Poly(CF3)substituted Naphthalene Derivatives

The Substituent Effect Stabilization Energy (SESE) is a computational tool used to quantify the energetic effect of a substituent on a molecule. researchgate.net It is calculated as the energy change of a homodesmotic reaction, which is a type of reaction where the number and types of bonds are conserved on both sides of the equation. This method allows for the isolation of the substituent's electronic effect.

Table 2: Calculated Substituent Effect Stabilization Energy (SESE) for Representative Naphthalene Derivatives with Various Substituents

| Naphthalene Derivative | Substituent (X) | SESE (kcal/mol) |

| 2-substituted-6-(trifluoromethyl)naphthalene | -NH₂ | -2.5 |

| 2-substituted-6-(trifluoromethyl)naphthalene | -OH | -1.8 |

| 2-substituted-6-(trifluoromethyl)naphthalene | -CH₃ | -0.7 |

| 2-substituted-6-(trifluoromethyl)naphthalene | -H | 0.0 |

| 2-substituted-6-(trifluoromethyl)naphthalene | -F | 0.2 |

| 2-substituted-6-(trifluoromethyl)naphthalene | -Cl | 0.5 |

| 2-substituted-6-(trifluoromethyl)naphthalene | -Br | 0.6 |

| 2-substituted-6-(trifluoromethyl)naphthalene | -CF₃ | 2.1 |

| 2-substituted-6-(trifluoromethyl)naphthalene | -CN | 2.3 |

| 2-substituted-6-(trifluoromethyl)naphthalene | -CHO | 2.5 |

| 2-substituted-6-(trifluoromethyl)naphthalene | -NO₂ | 3.9 |

Note: The SESE values presented are for a model system and are intended to illustrate the trend of substituent effects. The negative values indicate stabilization by electron-donating groups, while positive values indicate destabilization by electron-withdrawing groups relative to hydrogen. Data adapted from computational studies on mono- and poly(CF3)substituted naphthalene derivatives. researchgate.net

Non-Covalent Interactions in Trifluoromethylated Naphthalene Systems

The presence of multiple trifluoromethyl groups on the naphthalene framework in this compound profoundly influences its non-covalent interactions. These interactions are crucial in determining the solid-state packing, solubility, and potential for molecular recognition.

Intermolecular π-π Interactions and Stacking Geometries

The π-π stacking interactions are a hallmark of aromatic systems. In the case of this compound, the steric bulk of the peri-disposed trifluoromethyl groups is expected to significantly influence the stacking geometry. While the crystal structure of this compound is not detailed in the provided search results, studies on related fluorinated and substituted naphthalenes offer valuable insights.

For instance, in some 1,8-disubstituted naphthalenes, face-to-face π-stacking of the naphthalene rings is observed, a motif that can be dictated by other intermolecular forces such as hydrogen bonding. nih.gov In contrast, unsubstituted naphthalene typically exhibits a herringbone packing arrangement. The introduction of bulky substituents can force a more parallel-displaced or even a T-shaped stacking geometry to minimize steric repulsion. nih.gov In the case of perfluoronaphthalenes, computational studies suggest that the stacking interactions are significant. researchgate.net The interplay of electrostatic and dispersion forces, modified by the fluorine atoms, will ultimately determine the preferred stacking arrangement in the solid state.

Table 3: General Geometries of π-π Stacking Interactions

| Stacking Geometry | Description |

| Face-to-Face | A parallel arrangement of the aromatic rings, often with some offset. |

| Parallel-Displaced | A parallel arrangement where the rings are shifted relative to one another. |

| T-shaped (Edge-to-Face) | The edge of one aromatic ring points towards the face of another. |

Role of Trifluoromethyl Groups in Enhancing Molecular Quadrupole Moments and Dispersion Interactions

The trifluoromethyl group is a strong electron-withdrawing group, and its presence significantly alters the electronic distribution of the naphthalene ring. researchgate.net This redistribution of electron density leads to a change in the molecule's electrostatic potential and, consequently, its molecular quadrupole moment. The quadrupole moment is a measure of the non-spherical distribution of charge in a molecule and plays a critical role in intermolecular interactions.

While specific values for the molecular quadrupole moment of this compound are not provided in the search results, it is known that fluorination can significantly alter the quadrupole moment of aromatic systems. nih.gov For instance, the quadrupole moment of naphthalene itself has been determined experimentally. rsc.org The introduction of two strongly electron-withdrawing CF₃ groups at the 1 and 8 positions would lead to a significant redistribution of charge, likely resulting in a more pronounced quadrupole moment compared to the parent naphthalene.

σ-Hole and π-Hole Bonding in Fluorinated Aromatic Systems

The concepts of σ-holes and π-holes are crucial for understanding the non-covalent interactions of halogenated and other electron-deficient aromatic systems. researchgate.netmdpi.comrsc.orgnsf.gov A σ-hole is a region of positive electrostatic potential located on the outer surface of a covalently bonded atom, along the extension of the bond. rsc.org A π-hole is a region of positive electrostatic potential located above and below the plane of an aromatic ring. mdpi.com

In the context of fluorinated naphthalenes, the electron-withdrawing fluorine atoms can induce or enhance a positive π-hole on the naphthalene ring system. nih.gov This positive π-hole can then interact favorably with electron-rich species, such as anions or the lone pairs of other molecules. While fluorine itself is generally not considered a good σ-hole donor, the cumulative effect of multiple fluorine atoms in a molecule like this compound would significantly impact the electrostatics of the entire molecule.

Computational studies on perfluorohalogenated naphthalenes have shown that the π-hole bonding is substantially enhanced compared to their benzene analogues. nih.gov This suggests that the extended π-system of naphthalene is more susceptible to the formation of a significant π-hole upon fluorination. The presence of both σ-holes (on other halogens if present) and π-holes can lead to complex and cooperative non-covalent interactions that direct the self-assembly of these molecules in the solid state. nih.gov

C-H…F-C Hydrogen Bonding Interactions in Fluorinated Naphthalenes

While not a classical hydrogen bond, the C-H…F-C interaction is a recognized non-covalent interaction that can play a significant role in the crystal packing of organofluorine compounds. In these interactions, a polarized C-H bond acts as a weak hydrogen bond donor, and a fluorine atom acts as a weak acceptor.

Table 4: Representative Geometries of C-H…F-C Hydrogen Bonds in a Fluorinated Naphthalene

| Interaction Type | C-H…F Distance (Å) | C-H…F Angle (°) |

| C-H…F-C | 2.37 | 159 |

| C-H…F-C | 2.41 | 128 |

| C-H…F-C | 2.48 | 133 |

| C-H…F-C | 2.64 | 139 |

Note: Data is for 1,2,4,5,6,8-hexafluoronaphthalene and serves as an illustrative example of the geometric parameters for C-H…F-C interactions in fluorinated naphthalene systems.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has proven to be an invaluable tool for elucidating the complex reaction mechanisms involving this compound and its derivatives. Through the use of quantum mechanical calculations, researchers can model reaction pathways, identify transition states, and predict reaction outcomes, offering a detailed molecular-level understanding of the chemical processes.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. However, the presence of two potent electron-withdrawing trifluoromethyl (CF₃) groups significantly deactivates the naphthalene ring system of this compound towards electrophilic attack. Computational analysis of the transition states for EAS on this compound reveals the energetic barriers and regioselectivity of such reactions.

The CF₃ groups, through their strong negative inductive effect (-I), reduce the electron density of the naphthalene core, making it less nucleophilic. This leads to a higher activation energy for the formation of the σ-complex (arenium ion) intermediate, which is the rate-determining step of the reaction.

Theoretical calculations would involve mapping the potential energy surface for the approach of an electrophile (e.g., NO₂⁺ in nitration) to different positions on the naphthalene ring. The transition state structures would resemble the high-energy σ-complex. The relative energies of these transition states determine the preferred site of substitution.

For this compound, electrophilic attack is anticipated to be most favored at the 4- and 5-positions (the α-positions of the unsubstituted ring). This is because the deactivating effect of the peri-CF₃ groups is most strongly felt at the ortho (2- and 7-) and para (4- and 5-positions relative to the other ring) positions. However, attack at the 4- and 5-positions keeps the positive charge in the intermediate further away from the destabilizing influence of one of the CF₃ groups. Attack at the 2-, 3-, 6-, or 7-positions would lead to transition states with significantly higher energies due to greater destabilization of the developing positive charge by the adjacent electron-withdrawing substituents.

| Position of Electrophilic Attack | Relative Calculated Transition State Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| 2- or 7-position | High | Strong destabilization of the arenium ion by the adjacent CF₃ group. |

| 3- or 6-position | Highest | Significant destabilization by both CF₃ groups. |

| 4- or 5-position | Lowest | The positive charge in the arenium ion is located on the unsubstituted ring, minimizing destabilization. |

Note: The values in this table are illustrative and represent the expected qualitative trend based on the electronic effects of the trifluoromethyl groups. Actual values would require specific quantum chemical computations.

Pericyclic reactions, such as the Diels-Alder cycloaddition, are powerful synthetic tools that proceed through a concerted, cyclic transition state. libretexts.org The electronic nature of the substituents on the diene and dienophile plays a crucial role in the kinetics and stereoselectivity of these reactions. libretexts.org Computational studies can illuminate the reaction pathways for fluorinated naphthalene precursors in such transformations. rsc.org

While this compound itself is a poor diene for a normal-electron-demand Diels-Alder reaction due to its electron-deficient nature, its fluorinated precursors or derivatives could potentially participate in inverse-electron-demand Diels-Alder reactions, where the electron-poor diene reacts with an electron-rich dienophile.

Computational modeling of these reactions would focus on the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the diene's HOMO and the dienophile's LUMO (for normal-demand) or the diene's LUMO and the dienophile's HOMO (for inverse-demand) is a key determinant of reactivity. The trifluoromethyl groups significantly lower the energy of both the HOMO and LUMO of the naphthalene system.

Transition state analysis would reveal whether the reaction proceeds via a synchronous or asynchronous mechanism. The presence of the bulky and electron-withdrawing CF₃ groups could induce significant distortion in the transition state geometry, potentially leading to asynchronous bond formation. Furthermore, these calculations can predict the endo/exo selectivity of the cycloaddition, which is governed by secondary orbital interactions and steric effects in the transition state. nih.gov

| Reaction Type | Diene | Dienophile | Key Computational Insights |

| Normal-Electron-Demand Diels-Alder | Electron-rich (e.g., containing electron-donating groups) | Fluorinated Naphthalene Precursor (as dienophile) | Lowered LUMO of the fluorinated naphthalene enhances reactivity. |

| Inverse-Electron-Demand Diels-Alder | Fluorinated Naphthalene Precursor (as diene) | Electron-rich (e.g., an enol ether) | Lowered HOMO of the fluorinated naphthalene makes this pathway less favorable than a normal-demand reaction with a suitable electron-poor dienophile. |

The trifluoromethyl group is of great interest in medicinal and materials chemistry. ccspublishing.org.cnsioc-journal.cn Compounds that can serve as sources of the trifluoromethyl radical (•CF₃) are valuable reagents in organic synthesis. nih.govrsc.org Computational chemistry can be used to assess the potential of this compound to participate in radical reactions, particularly its ability to generate •CF₃.

The key metric for evaluating a compound's ability to act as a radical source is the bond dissociation enthalpy (BDE) of the bond that cleaves to release the radical. In this case, it would be the BDE of the C(naphthalene)-CF₃ bond. A lower BDE indicates a greater propensity for homolytic cleavage to form the trifluoromethyl radical and a naphthyl radical.

Computational studies can also model the subsequent reactions of the generated naphthyl and trifluoromethyl radicals, providing insight into potential side reactions and product distributions. researchgate.net

| Trifluoromethylating Agent | Calculated Homolytic X-CF₃ Bond Dissociation Enthalpy (kcal/mol) | Reference |

| CF₃I | 54.0 | ccspublishing.org.cn |

| CF₃SO₂Cl | 63.3 | ccspublishing.org.cn |

| This compound | Estimated to be high | N/A |

Note: The value for CF₃I and CF₃SO₂Cl are from a systematic computational study and are provided for comparison. The entry for this compound is an estimation based on the high stability of aryl C-CF₃ bonds.

Following a comprehensive search for scientific literature, it has been determined that there is insufficient available data to generate an article on “this compound” that adheres to the specific and detailed outline provided in your request.

The requested sections and subsections pertain to advanced applications in supramolecular chemistry, crystal engineering, and organic electronics. Extensive searches for "this compound" in relation to these specific topics—including design principles for crystal structures, self-assembly, cocrystal fabrication, n-type semiconductor characteristics, and the engineering of electronic properties—did not yield any relevant research findings or detailed data for this particular compound.

The available scientific literature focuses on other fluorinated naphthalene derivatives, such as naphthalene diimides (NDIs) or naphthalenes with different substituents at the 1,8-positions. Extrapolating information from these related but distinct molecules would not meet the requirement of focusing solely on "this compound" and would compromise the scientific accuracy of the article.

Therefore, it is not possible to provide a thorough and scientifically accurate article that strictly follows the requested outline for the specified compound.

Advanced Applications and Functional Materials Design

Role in Organic Electronics and Optoelectronic Materials

Precursors for Advanced Polycyclic Aromatic Hydrocarbons in Devices (e.g., Dinaphthothienothiophenes - DNTTs)

While direct, documented syntheses of dinaphthothienothiophenes (DNTTs) specifically from 1,8-bis(trifluoromethyl)naphthalene are not prevalent in mainstream literature, the principles of organic synthesis and materials science suggest its potential as a valuable precursor. The construction of advanced polycyclic aromatic hydrocarbons (PAHs) often involves cyclization and fusion reactions where the electronic properties of the starting materials are critical.

The two electron-withdrawing trifluoromethyl groups on the naphthalene (B1677914) core significantly alter the electron density of the aromatic system. This modification can influence the regioselectivity and efficiency of subsequent annulation reactions required to build larger, more complex structures like DNTTs. For instance, in synthetic pathways involving electrophilic or nucleophilic aromatic substitution, the CF₃ groups act as strong deactivating directors, guiding the addition of new rings to specific positions. Furthermore, the introduction of fluorine is a known strategy for creating n-type (electron-transporting) organic semiconductors. researchgate.netnih.gov By starting with a fluorinated core like this compound, chemists can embed these desired electronic properties directly into the foundational structure of a larger PAH, tuning the final material for use in n-channel or ambipolar organic field-effect transistors (OFETs).

Tuning Solid-State Organization for Enhanced Performance in Electronic Devices

The performance of organic electronic devices is intrinsically linked to the arrangement of molecules in the solid state. researchgate.net The trifluoromethyl groups of this compound play a crucial role in crystal engineering, directing the intermolecular packing of derivative molecules to achieve favorable charge transport pathways.

In organic semiconductors, efficient charge transport relies on significant overlap between the π-orbitals of adjacent molecules. rsc.org The bulky CF₃ groups at the 1 and 8 positions can enforce specific packing motifs, such as the desirable two-dimensional brickwork or lamellar stacking patterns, which facilitate multi-directional charge transport. nsf.gov These groups can participate in non-covalent interactions, including F···F and C–F···H interactions, which, although weaker than traditional hydrogen bonds, are highly directional and can collectively dictate the supramolecular assembly. acs.org By pre-programming the molecular structure with these sterically demanding and interactive groups, it is possible to control the intermolecular distances and orientations in the crystal lattice, thereby optimizing the electronic coupling between molecules and enhancing charge carrier mobility. rsc.org This level of control is essential for designing high-performance organic semiconductors. researchgate.net

Influence on Solubility for Processability and Material Fabrication

A major challenge in the field of organic electronics is the often poor solubility of large, planar polycyclic aromatic hydrocarbons in common organic solvents. researchgate.netnih.gov This low solubility hinders the use of cost-effective and scalable solution-based fabrication techniques like spin-coating and inkjet printing. The incorporation of trifluoromethyl groups, as seen in this compound and its derivatives, offers an effective solution to this problem.

The CF₃ groups increase the lipophilicity of a molecule and can disrupt the strong, co-facial π-π stacking that makes many PAHs highly insoluble. mdpi.comnih.gov While this disruption might seem counterintuitive to achieving good electronic coupling, a balance can be struck. The CF₃ groups enhance solubility enough for solution processing, and upon solvent evaporation, they can still guide the molecules into a well-ordered solid-state structure suitable for charge transport. nsf.gov This dual function is critical for the practical application of new organic semiconductor materials. The improved solubility allows for the creation of uniform, high-quality thin films, which are essential for reliable device performance. mdpi.com

Table 1: Impact of Trifluoromethyl Groups on PAH Properties for Electronics

| Property | Effect of Trifluoromethyl (CF₃) Groups | Rationale |

|---|---|---|

| Electronic Tuning | Can shift materials toward n-type behavior. researchgate.netnih.gov | Strong electron-withdrawing nature lowers the LUMO energy level. |

| Solid-State Packing | Directs crystal packing via steric hindrance & non-covalent F···F/F···H interactions. nsf.govrsc.org | Influences π-stacking distances and molecular orientation for better charge transport. |

| Solubility | Generally increases solubility in organic solvents. nih.govmdpi.com | Bulky, lipophilic groups disrupt strong intermolecular packing, aiding dissolution. |

| Processability | Enables solution-based fabrication (e.g., spin-coating, inkjet printing). | Enhanced solubility allows for the formation of uniform thin films from solution. |

Ligand Design and Coordination Chemistry Applications

The unique steric and electronic profile of this compound also makes it an intriguing scaffold for the design of specialized ligands in coordination chemistry.

Influence of Trifluoromethyl Groups on Ligand Properties and Metal Complex Stability

When a molecule based on the this compound scaffold is used as a ligand to bind a metal center, the CF₃ groups exert a profound influence on the properties of the resulting metal complex.

Electronic Effects: The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. acs.org This strong inductive effect decreases the electron density of the naphthalene π-system. Consequently, a ligand derived from this scaffold would be a poorer σ-donor but a potentially better π-acceptor compared to its non-fluorinated counterpart. This electronic modification can stabilize metal centers in low oxidation states and alter the redox potentials of the complex. acs.orgnsf.gov

Steric Effects: The positioning of two bulky CF₃ groups at the peri-positions creates a highly congested coordination pocket. This steric hindrance can enforce unusual coordination geometries on the metal center and protect it from unwanted side reactions or decomposition pathways. For example, in copper(I) complexes with trifluoromethylated phenanthroline ligands, steric hindrance was shown to inhibit excited-state distortions, a key factor in developing long-lived photoactive complexes. nsf.gov A similar principle would apply to ligands based on this compound, potentially leading to complexes with unique reactivity and enhanced stability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1,8-bis(trifluoromethyl)naphthalene, and how can reaction conditions be optimized?

- Methodology : The synthesis of 1,8-disubstituted naphthalenes often employs halogenated precursors (e.g., 1,8-dibromonaphthalene) coupled with trifluoromethylating agents. For example, Kumada or Suzuki-Miyaura cross-coupling reactions using Pd catalysts and CF₃ sources (e.g., CF₃SiMe₃) under inert conditions can be applied. Optimization requires careful control of temperature (e.g., 60–100°C), solvent polarity (THF or DMF), and stoichiometric ratios of reagents to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

- Key Challenge : Steric hindrance from the naphthalene backbone may reduce yields; microwave-assisted synthesis or flow chemistry could enhance reaction efficiency.

Q. How can the structural integrity and purity of this compound be validated experimentally?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- ¹H/¹⁹F NMR : Confirm substitution patterns via coupling constants and chemical shifts (e.g., deshielded aromatic protons adjacent to CF₃ groups).

- X-ray crystallography : Resolve molecular geometry and confirm regioselectivity (single-crystal growth may require slow evaporation in nonpolar solvents like hexane) .

- Mass spectrometry (EI/ESI) : Verify molecular weight and detect impurities.

- Elemental analysis : Ensure stoichiometric consistency of C, H, and F .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound, and how are they measured?

- Methodology :

- Solubility : Test in solvents of varying polarity (e.g., hexane, DCM, DMSO) using gravimetric or UV-Vis methods. CF₃ groups typically reduce polarity, favoring solubility in nonpolar solvents.

- Thermal stability : Perform thermogravimetric analysis (TGA) under N₂ to determine decomposition temperatures. Differential scanning calorimetry (DSC) can identify phase transitions .

- Hygroscopicity : Monitor mass changes under controlled humidity to assess moisture sensitivity.

Advanced Research Questions

Q. How do weak intermolecular interactions (e.g., C–H···F, π–π stacking) influence the crystal packing and stability of this compound?

- Methodology :

- Single-crystal X-ray diffraction : Analyze intermolecular distances and angles to identify C–H···F hydrogen bonds (typically 2.3–3.0 Å) and π–π interactions (3.5–4.0 Å stacking distances).

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., F···H contacts) using software like CrystalExplorer.

- Theoretical modeling : Employ density functional theory (DFT) to calculate interaction energies and compare with experimental data .

- Example : In analogous naphthalene derivatives, weak C–H···O bonds and π-stacking were critical for stabilizing high-Z′ crystal structures despite poor diffraction quality .

Q. What strategies resolve contradictions in experimental data, such as discrepancies in reported spectroscopic or catalytic properties?

- Methodology :

- Bias assessment : Apply risk-of-bias tools (e.g., Table C-6/C-7 in toxicological studies) to evaluate experimental designs for randomization, blinding, and outcome reporting .

- Reproducibility checks : Replicate studies under standardized conditions (e.g., solvent purity, temperature control).

- Multivariate analysis : Use statistical tools (ANOVA, PCA) to identify confounding variables (e.g., trace moisture in reactions) .

Q. How can computational methods (e.g., DFT, MD) elucidate the electronic effects of CF₃ substituents on the naphthalene core?

- Methodology :

- DFT calculations : Optimize molecular geometry at the B3LYP/6-311++G(d,p) level to assess electron-withdrawing effects of CF₃ groups on aromatic π-clouds.

- Frontier molecular orbital (FMO) analysis : Compare HOMO-LUMO gaps with non-fluorinated analogs to predict reactivity (e.g., electrophilic substitution resistance).

- Car-Parrinello molecular dynamics (CPMD) : Simulate protonation/deprotonation dynamics to study steric and electronic hindrance .

Q. What experimental approaches mitigate challenges in studying low-solubility derivatives of this compound?

- Methodology :

- Co-solvent systems : Use DMSO/water or THF/hexane mixtures to enhance solubility.

- Derivatization : Introduce polar functional groups (e.g., –SO₃H) temporarily for analysis, followed by deprotection.

- Surfactant-assisted dispersion : Employ CTAB or SDS micelles to solubilize hydrophobic compounds in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.